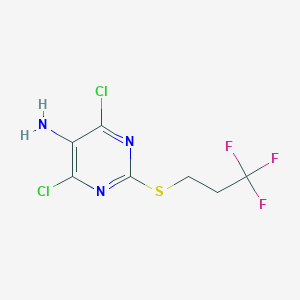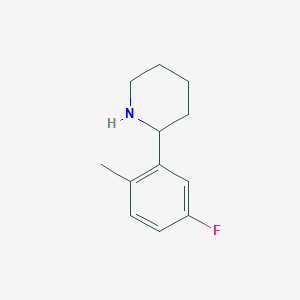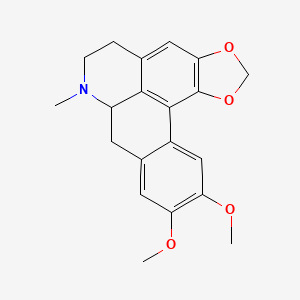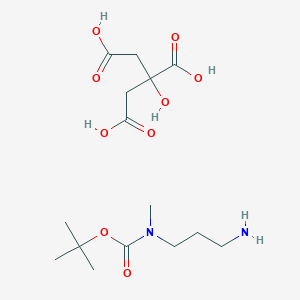
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its versatility in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate typically involves the protection of the amine group using tert-butyl carbamate. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-1,3-diaminopropane
- tert-Butyl (3-aminopropyl)carbamate
- N-BOC-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less prone to hydrolysis compared to other carbamates. Additionally, its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific fields .
Properties
Molecular Formula |
C15H28N2O9 |
|---|---|
Molecular Weight |
380.39 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H20N2O2.C6H8O7/c1-9(2,3)13-8(12)11(4)7-5-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
SAGHHOIPMFNAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


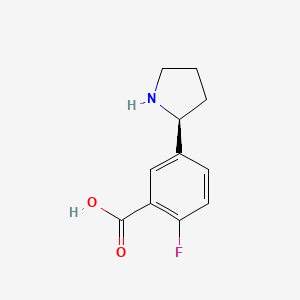

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
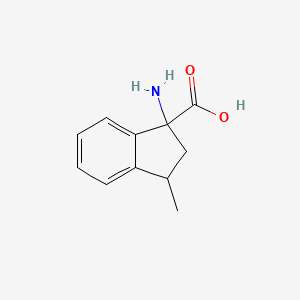
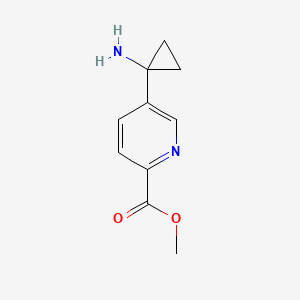
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
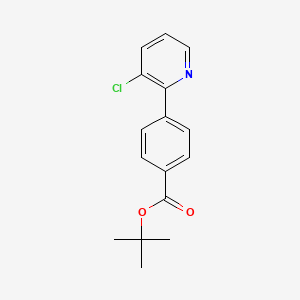
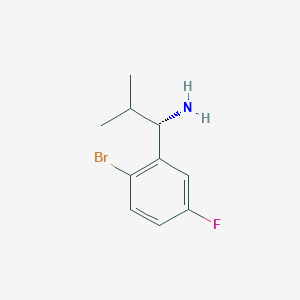

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
